molecular formula C22H15NO3S2 B14956391 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl naphthalene-1-carboxylate

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B14956391
M. Wt: 405.5 g/mol
InChI Key: DFFGWECDCRGFNU-UYRXBGFRSA-N
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Description

4-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound featuring a thiazolidine ring, a naphthalene moiety, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of both a thiazolidine ring and a naphthalene moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H15NO3S2

Molecular Weight

405.5 g/mol

IUPAC Name

[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C22H15NO3S2/c1-23-20(24)19(28-22(23)27)13-14-9-11-16(12-10-14)26-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3/b19-13-

InChI Key

DFFGWECDCRGFNU-UYRXBGFRSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)SC1=S

Origin of Product

United States

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